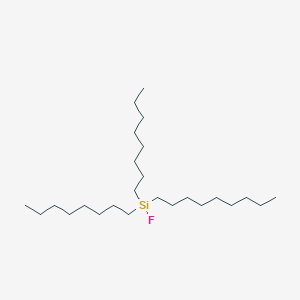

Fluoro(nonyl)dioctylsilane

説明

Fluoro(nonyl)dioctylsilane is a fluorinated organosilicon compound characterized by a silicon atom bonded to a fluorine atom, a nonyl group (C₉H₁₉), and two octyl groups (C₈H₁₇). This structure confers exceptional hydrophobicity, chemical resistance, and thermal stability, making it valuable in applications such as surface coatings, lubricants, and vacuum systems where low volatility and inertness are critical .

特性

CAS番号 |

6304-51-4 |

|---|---|

分子式 |

C25H53FSi |

分子量 |

400.8 g/mol |

IUPAC名 |

fluoro-nonyl-dioctylsilane |

InChI |

InChI=1S/C25H53FSi/c1-4-7-10-13-16-19-22-25-27(26,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-25H2,1-3H3 |

InChIキー |

SKCCSPUTELIRFK-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCC[Si](CCCCCCCC)(CCCCCCCC)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of fluoro(nonyl)dioctylsilane typically involves the reaction of nonyl and dioctyl groups with a fluorinated silane precursor. One common method is the hydrosilylation reaction, where a fluorinated alkene reacts with a silane compound in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of fluoro(nonyl)dioctylsilane involves large-scale hydrosilylation processes using specialized reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Post-reaction purification steps, including distillation and chromatography, are employed to isolate the desired product .

化学反応の分析

Types of Reactions: Fluoro(nonyl)dioctylsilane undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds, forming new silicon-carbon bonds

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or alcohols, often under basic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions include various fluorinated silane derivatives, which can be further functionalized for specific applications .

科学的研究の応用

Fluoro(nonyl)dioctylsilane has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds and surface-modified materials.

Biology: The compound is employed in the development of bioactive molecules and drug delivery systems due to its ability to enhance the stability and bioavailability of pharmaceuticals.

Medicine: Fluoro(nonyl)dioctylsilane is investigated for its potential in medical imaging and diagnostic applications, leveraging its unique chemical properties.

Industry: It is used in the production of advanced materials, such as coatings and adhesives, that require high chemical resistance and durability .

作用機序

The mechanism of action of fluoro(nonyl)dioctylsilane involves its interaction with molecular targets through its fluorinated and silane groups. The fluorine atoms enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of biological membranes or materials. The silane group facilitates bonding with various substrates, making it useful in surface modification and material science .

類似化合物との比較

Structural and Functional Analogues

Dodecyl(fluoro)dioctylsilane (CAS 6304-53-6)

- Molecular Formula: C₂₈H₅₉FSi (identical backbone to Fluoro(nonyl)dioctylsilane but with a dodecyl (C₁₂H₂₅) group replacing the nonyl (C₉H₁₉) group) .

- Key Differences: The longer dodecyl chain enhances hydrophobicity and reduces solubility in polar solvents compared to the nonyl variant. Applications: Preferred in vacuum systems requiring ultra-low hydrocarbon emissions due to reduced volatility .

Nonyltrichlorosilane (Synonyms: Triclorononilsilane, CAS varies)

- Molecular Formula : C₉H₁₉Cl₃Si.

- Key Differences: Chlorine substituents (vs. fluorine) increase reactivity, enabling rapid hydrolysis to form silanol groups for surface modification. Lower thermal stability and higher toxicity compared to fluorinated analogs . Applications: Primarily used as a coupling agent in materials science rather than in high-temperature or chemically harsh environments .

Fluoro Elastomers (FKM/FPM)

- Composition : Polymers containing fluorine, such as vinylidene fluoride-hexafluoropropylene copolymers.

- Key Differences: Elastomeric properties (flexibility, elasticity) contrast with the rigid, low-molecular-weight structure of Fluoro(nonyl)dioctylsilane.

Comparative Data Table

| Compound | Molecular Formula | Key Substituents | Reactivity | Thermal Stability | Primary Applications |

|---|---|---|---|---|---|

| Fluoro(nonyl)dioctylsilane | C₂₈H₅₉FSi | F, C₉H₁₉, 2xC₈H₁₇ | Low | High (>200°C) | Coatings, vacuum lubricants |

| Dodecyl(fluoro)dioctylsilane | C₂₈H₅₉FSi | F, C₁₂H₂₅, 2xC₈H₁₇ | Low | High (>200°C) | High-vacuum systems |

| Nonyltrichlorosilane | C₉H₁₉Cl₃Si | 3xCl, C₉H₁₉ | High | Moderate (~150°C) | Surface functionalization |

| Fluoro Elastomers (FKM) | (C₂H₂F₂-C₃F₆)ₙ | Fluorinated polymer | Moderate | Very High (>300°C) | Seals, gaskets in aggressive environments |

Research Findings

- Fluorinated vs. Chlorinated Silanes: Fluorine’s electronegativity in Fluoro(nonyl)dioctylsilane reduces surface energy (≤15 mN/m) compared to chlorinated analogs (~25 mN/m), enhancing water-repellent properties .

- Alkyl Chain Length : Dodecyl(fluoro)dioctylsilane’s longer chain improves film-forming ability in vacuum applications but increases viscosity, limiting its use in precision coatings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。